molecular formula C13H18BrNO2 B297097 2-(4-bromo-2-methylphenoxy)-N-isobutylacetamide

2-(4-bromo-2-methylphenoxy)-N-isobutylacetamide

Cat. No. B297097
M. Wt: 300.19 g/mol
InChI Key: XZNNJCBKUGCSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-isobutylacetamide is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is also known as BISA and has been used in studies related to the nervous system, cardiovascular system, and cancer research. In

Mechanism of Action

The mechanism of action of BISA is not fully understood. However, it has been shown to have various effects on different systems in the body. In the nervous system, BISA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have neuroprotective effects. In cardiovascular research, BISA has been shown to block the hERG potassium channels, which can lead to antiarrhythmic effects. In cancer research, BISA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BISA has various biochemical and physiological effects on the body. In the nervous system, BISA has been shown to increase acetylcholine levels and protect against oxidative stress. In cardiovascular research, BISA has been shown to block hERG potassium channels, which can lead to antiarrhythmic effects. In cancer research, BISA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

BISA has several advantages and limitations for lab experiments. One advantage is its unique properties, which make it useful in various scientific research applications. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation is its cost, as it can be expensive to synthesize. Another limitation is its toxicity, which can limit its use in certain experiments.

Future Directions

For research related to BISA include investigating its potential as a therapeutic agent for various diseases and exploring its mechanism of action in inducing apoptosis in cancer cells.

Synthesis Methods

The synthesis of BISA involves the reaction between 4-bromo-2-methylphenol and isobutylamine. This reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then purified through recrystallization to obtain pure BISA.

Scientific Research Applications

BISA has been used in various scientific research applications due to its unique properties. It has been used in studies related to the nervous system, cardiovascular system, and cancer research. In the nervous system, BISA has been shown to have neuroprotective effects and has been used in studies related to Alzheimer's disease, Parkinson's disease, and cerebral ischemia. In cardiovascular research, BISA has been shown to have antiarrhythmic effects and has been used in studies related to cardiac arrhythmias. In cancer research, BISA has been shown to have antitumor effects and has been used in studies related to breast cancer and lung cancer.

properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C13H18BrNO2/c1-9(2)7-15-13(16)8-17-12-5-4-11(14)6-10(12)3/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

XZNNJCBKUGCSJS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCC(C)C

Origin of Product

United States

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